molecular formula C16H13ClN2S B1269609 n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine CAS No. 21344-81-0

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B1269609
CAS No.: 21344-81-0
M. Wt: 300.8 g/mol
InChI Key: QQDAIBUEPKCZLS-UHFFFAOYSA-N
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Description

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a benzyl group, a chlorophenyl group, and an amine group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry .

Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals. It is evaluated for its efficacy and safety in preclinical studies, aiming to identify novel treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of dyes, pigments, and polymers .

Comparison with Similar Compounds

  • n-Benzyl-4-chloroaniline
  • n-Benzyl-4-(4-chlorophenyl)piperidine
  • 4-Benzylpiperidine

Comparison: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to n-Benzyl-4-chloroaniline, which lacks the thiazole ring, the thiazole derivative may exhibit enhanced biological activity and stability.

Properties

IUPAC Name

N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDAIBUEPKCZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353620
Record name n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-81-0
Record name n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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